7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC19092532
InChI: InChI=1S/C13H20N4O2S/c1-5-6-7-17-9-10(14-13(17)20-8(2)3)16(4)12(19)15-11(9)18/h8H,5-7H2,1-4H3,(H,15,18,19)
SMILES:
Molecular Formula: C13H20N4O2S
Molecular Weight: 296.39 g/mol

7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC19092532

Molecular Formula: C13H20N4O2S

Molecular Weight: 296.39 g/mol

* For research use only. Not for human or veterinary use.

7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C13H20N4O2S
Molecular Weight 296.39 g/mol
IUPAC Name 7-butyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Standard InChI InChI=1S/C13H20N4O2S/c1-5-6-7-17-9-10(14-13(17)20-8(2)3)16(4)12(19)15-11(9)18/h8H,5-7H2,1-4H3,(H,15,18,19)
Standard InChI Key IHTZIPOLRZMQDD-UHFFFAOYSA-N
Canonical SMILES CCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C

Introduction

Structural and Molecular Characteristics

The compound 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (molecular formula: C13H20N4O2S\text{C}_{13}\text{H}_{20}\text{N}_4\text{O}_2\text{S}, molecular weight: 296.39 g/mol) features a purine core modified with alkyl and sulfanyl substituents. Its IUPAC name reflects the substitution pattern: a butyl group at position 7, a methyl group at position 3, and a propan-2-ylsulfanyl moiety at position 8. The canonical SMILES string CCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C\text{CCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C} encodes this structure, while the InChIKey IHTZIPOLRZMQDD-UHFFFAOYSA-N\text{IHTZIPOLRZMQDD-UHFFFAOYSA-N} ensures unique identification.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, analogous purine derivatives exhibit planar purine cores with substituents influencing solubility and intermolecular interactions . The presence of the sulfanyl group (-S-) at position 8 introduces potential for hydrogen bonding and redox activity, critical for biological interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 8-sulfanylpurine derivatives typically involves alkylation of a thiolated purine precursor. For example, 8-sulfanyl-3,9-dihydro-1H-purine-2,6-dione reacts with alkyl iodides under basic conditions to introduce substituents at the sulfur atom . Applying this method, the target compound could be synthesized via reaction with 1-iodobutane and iodopropane, followed by purification via recrystallization .

Key Reaction Steps:

  • Thiol Activation: Deprotonation of the 8-sulfanyl group using NaOH.

  • Alkylation: Treatment with 1-iodobutane and iodopropane to introduce butyl and propan-2-ylsulfanyl groups.

  • Acidification: Adjusting pH to precipitate the product .

Stability and Reactivity

The compound’s stability is influenced by the electron-withdrawing carbonyl groups at positions 2 and 6, which reduce aromaticity and enhance susceptibility to nucleophilic attack. The sulfanyl group may undergo oxidation to sulfoxides or sulfones under oxidative conditions, altering biological activity .

Mechanism of Action and Biological Activity

Enzyme Inhibition

Purine derivatives often act as adenosine deaminase or xanthine oxidase inhibitors due to structural mimicry of natural substrates. The sulfanyl group in 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione may coordinate with metal ions in enzyme active sites, disrupting catalytic cycles . For instance, similar compounds exhibit antithyroid activity by inhibiting thyroperoxidase, reducing thyroxine (T4\text{T}_4) and triiodothyronine (T3\text{T}_3) synthesis .

Applications in Medicinal Chemistry

Antithyroid Therapeutics

In rodent models, 8-sulfanylpurine derivatives decreased serum T4\text{T}_4 and T3\text{T}_3 by 30–40% while elevating thyroid-stimulating hormone (TSH), indicating glandular suppression . Histopathology revealed follicular cell hyperplasia, consistent with compensatory mechanisms .

Neuroprotective and Anticancer Roles

Purine scaffolds are explored for modulating adenosine receptors in neurodegenerative diseases . Additionally, alkyl sulfanyl groups may enhance blood-brain barrier permeability, enabling central nervous system targeting.

Comparison with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsBiological Activity
Target CompoundC13H20N4O2S\text{C}_{13}\text{H}_{20}\text{N}_4\text{O}_2\text{S}296.397-butyl, 8-(propan-2-ylsulfanyl)Antithyroid, enzyme inhibition
3-Methyl-8-[(2-oxopropyl)sulfanyl]-7-isopropyl analogC12H16N4O3S\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_3\text{S}296.358-(2-oxopropylsulfanyl)Unreported
8-(Butylsulfanyl) analogC9H12N4O2S\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2\text{S}240.288-butylsulfanylAntithyroid

The longer butyl chain in the target compound may improve lipid solubility and tissue penetration compared to shorter-chain analogs .

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